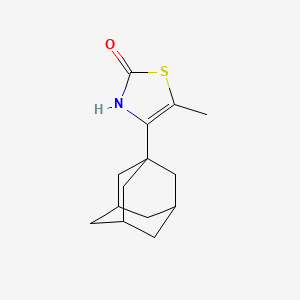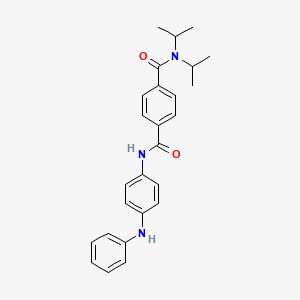
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-anilinophenyl)-N,N-diisopropylterephthalamide (abbreviated as APT) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. APT is known for its ability to selectively bind to certain proteins, making it a valuable tool for studying protein structure and function.
作用机制
The mechanism of action of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves its ability to bind to specific proteins through hydrogen bonding and hydrophobic interactions. The binding of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide to proteins can induce conformational changes that affect protein function. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide depend on the specific protein that it binds to. For example, N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor. The physiological effects of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in lab experiments is its ability to selectively bind to certain proteins, allowing for the study of protein-ligand interactions in greater detail. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide is also relatively easy to synthesize and purify. However, there are also some limitations to using N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide. One limitation is that it may not bind to all proteins with high affinity, making it less useful for studying certain proteins. Additionally, N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide may have off-target effects on other proteins, which can complicate data interpretation.
未来方向
There are several future directions for the use of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide in scientific research. One area of interest is in the development of new drugs that target specific proteins. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide can be used to screen potential drug candidates for their ability to bind to target proteins. Another area of interest is in the study of protein dynamics and conformational changes. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide can be used in combination with other techniques, such as NMR spectroscopy, to study these processes in greater detail. Overall, N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide is a valuable tool for studying protein-ligand interactions and has the potential for many future applications in scientific research.
合成方法
The synthesis of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide involves several steps, starting with the reaction of 4-aminobenzoic acid with isopropylamine to form N-(4-aminophenyl)-N,N-diisopropylformamide. This intermediate is then reacted with terephthalic acid chloride to form N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide. The purity of the final product can be improved through recrystallization.
科学研究应用
N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide has been used in a variety of scientific research applications, including protein crystallography, drug discovery, and biomolecular NMR spectroscopy. One of the main uses of N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide is in the study of protein-ligand interactions. N'-(4-anilinophenyl)-N,N-diisopropylterephthalamide can selectively bind to certain proteins, allowing researchers to study the structure and function of these proteins in greater detail.
属性
IUPAC Name |
1-N-(4-anilinophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-18(2)29(19(3)4)26(31)21-12-10-20(11-13-21)25(30)28-24-16-14-23(15-17-24)27-22-8-6-5-7-9-22/h5-19,27H,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSVFLPYLEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(4-anilinophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)

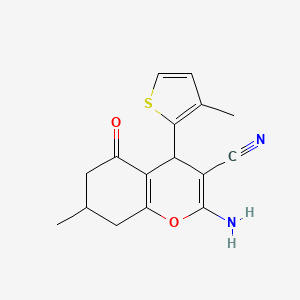
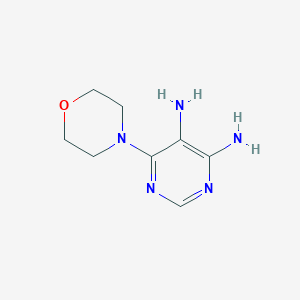
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)
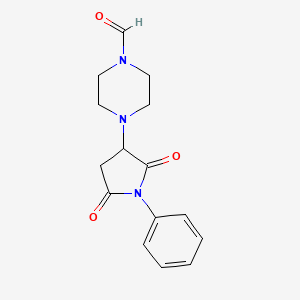
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)

![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
